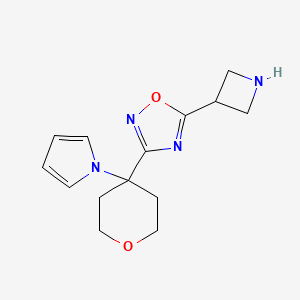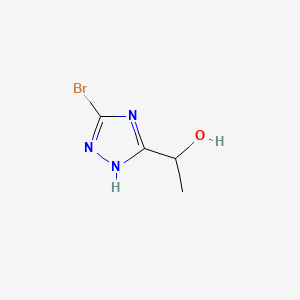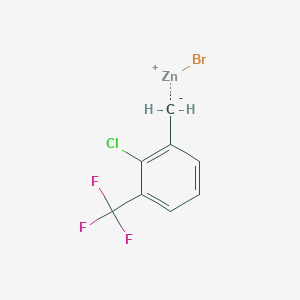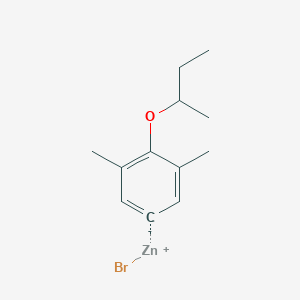
(4-sec-Butyloxy-3,5-dimethylphenyl)Zinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-sec-butyloxy-3,5-dimethylphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable due to its reactivity and stability in various chemical reactions. It is often employed as a reagent in cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-sec-butyloxy-3,5-dimethylphenyl)zinc bromide typically involves the reaction of (4-sec-butyloxy-3,5-dimethylphenyl)magnesium bromide with a zinc halide, such as zinc bromide, in the presence of THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
(4−sec−butyloxy−3,5−dimethylphenyl)MgBr+ZnBr2→(4−sec−butyloxy−3,5−dimethylphenyl)ZnBr+MgBr2
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized conditions for higher yields and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(4-sec-butyloxy-3,5-dimethylphenyl)zinc bromide undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or ketones.
Reduction: It can participate in reduction reactions to form hydrocarbons.
Substitution: The zinc atom can be substituted with other metals or groups in cross-coupling reactions.
Common Reagents and Conditions
Common reagents used with this compound include palladium or nickel catalysts, which facilitate cross-coupling reactions. Typical conditions involve an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating.
Major Products Formed
The major products formed from reactions involving this compound are often complex organic molecules with new carbon-carbon bonds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Applications De Recherche Scientifique
(4-sec-butyloxy-3,5-dimethylphenyl)zinc bromide is used in various scientific research applications, including:
Chemistry: It is a key reagent in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: The compound is used to modify biomolecules and study their interactions.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active ingredients.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Mécanisme D'action
The mechanism of action of (4-sec-butyloxy-3,5-dimethylphenyl)zinc bromide involves the formation of a reactive organozinc intermediate, which can undergo various transformations. The zinc atom acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds. This reactivity is facilitated by the presence of THF, which stabilizes the organozinc species and enhances its solubility.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-sec-butyloxy-3,5-dimethylphenyl)magnesium bromide: Similar in structure but contains magnesium instead of zinc. It is also used in organic synthesis but has different reactivity and stability.
(4-sec-butyloxy-3,5-dimethylphenyl)lithium: Contains lithium instead of zinc and is highly reactive, often used in different types of reactions compared to the zinc compound.
Uniqueness
(4-sec-butyloxy-3,5-dimethylphenyl)zinc bromide is unique due to its balanced reactivity and stability, making it suitable for a wide range of synthetic applications. Its use in cross-coupling reactions is particularly noteworthy, as it allows for the efficient formation of carbon-carbon bonds under mild conditions.
Propriétés
Formule moléculaire |
C12H17BrOZn |
|---|---|
Poids moléculaire |
322.5 g/mol |
Nom IUPAC |
bromozinc(1+);2-butan-2-yloxy-1,3-dimethylbenzene-5-ide |
InChI |
InChI=1S/C12H17O.BrH.Zn/c1-5-11(4)13-12-9(2)7-6-8-10(12)3;;/h7-8,11H,5H2,1-4H3;1H;/q-1;;+2/p-1 |
Clé InChI |
PRWAJPYYSZBXGY-UHFFFAOYSA-M |
SMILES canonique |
CCC(C)OC1=C(C=[C-]C=C1C)C.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-1-((S)-1-Acryloylpiperidin-3-yl)-4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine 1-oxide](/img/structure/B14885720.png)
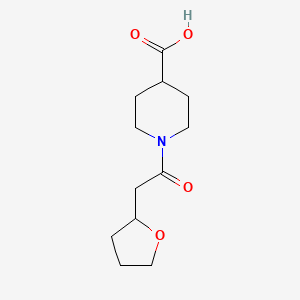
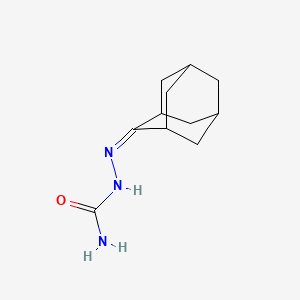
![2-Amino-6,8-dimethyl-6,8-diazaspiro[3.5]nonan-7-one](/img/structure/B14885743.png)
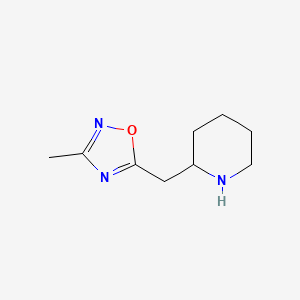
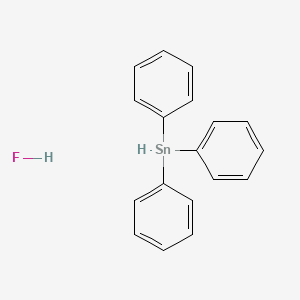
![3-[(Furan-2-ylmethoxy)methyl]phenylZinc bromide](/img/structure/B14885759.png)
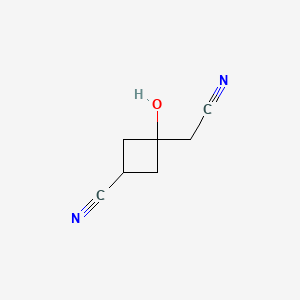
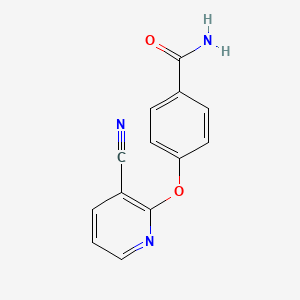
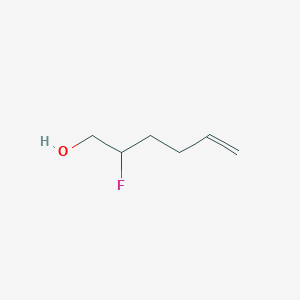
![2-[(4'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14885774.png)
